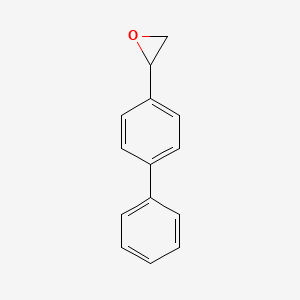

p-Phenylstyrene oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-15-14/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLPVNAKBNBWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957502 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36099-26-0 | |

| Record name | 2-[1,1′-Biphenyl]-4-yloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36099-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, (1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036099260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

p-Phenylstyrene oxide molecular weight

An In-Depth Technical Guide to the Molecular Weight of p-Phenylstyrene Oxide: From First Principles to Experimental Verification

Introduction

This compound, also known by its IUPAC name 2-(4-phenylphenyl)oxirane, is an epoxide derivative of 4-vinylbiphenyl.[1] As a reactive intermediate and a potential metabolite of biphenyl compounds, its precise characterization is of significant interest to researchers in toxicology, medicinal chemistry, and materials science. A fundamental parameter in the characterization of any chemical entity is its molecular weight. This guide provides a comprehensive examination of the molecular weight of this compound, detailing its theoretical calculation from first principles and outlining the modern analytical workflows used for its empirical verification. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this key molecular attribute for applications ranging from stoichiometric calculations in synthesis to the identification of metabolites in complex biological matrices.

Part 1: Theoretical Determination of Molecular Weight

The molecular weight of a compound is a cornerstone of its chemical identity. It can be calculated theoretically from its chemical formula and the standard atomic weights of its constituent elements. This ab initio approach provides a precise expected value that is indispensable for experimental design and data interpretation.

Chemical Formula and Structure

The established chemical formula for this compound is C₁₄H₁₂O.[1][2] This formula indicates that each molecule is composed of 14 carbon atoms, 12 hydrogen atoms, and one oxygen atom.

Calculation of Molar Mass

The molar mass (often used interchangeably with molecular weight in g/mol ) is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are weighted averages of the natural abundances of an element's stable isotopes.[3][4][5]

The logical workflow for this calculation is as follows:

Caption: Workflow for the Theoretical Calculation of Molar Mass.

The calculation, based on the constituent elements, is summarized in the table below.

| Element | Symbol | Atomic Count | Standard Atomic Weight (u)[3][4][5] | Total Mass (u) |

| Carbon | C | 14 | 12.011[6][7][8] | 168.154 |

| Hydrogen | H | 12 | 1.008[9][10][11] | 12.096 |

| Oxygen | O | 1 | 15.999[12][13] | 15.999 |

| Total | 196.249 |

Thus, the calculated average molecular weight (molar mass) of this compound is approximately 196.25 g/mol . This value is consistent with figures published in chemical databases.[1][2][14]

Monoisotopic Mass vs. Average Molecular Weight

For high-resolution analytical techniques like mass spectrometry, it is crucial to distinguish between average molecular weight and monoisotopic mass.

-

Average Molecular Weight (Molar Mass) : The weighted average of the masses of all naturally occurring isotopes of a molecule. This is the value (196.25 g/mol ) used for stoichiometric calculations involving macroscopic quantities.

-

Monoisotopic Mass : The mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O).

High-resolution mass spectrometers can resolve these isotopic differences. For C₁₄H₁₂O, the monoisotopic mass is 196.0888 Da .[1] This value is critical for accurate mass determination in metabolomics and proteomics, where precision is paramount for database searching and empirical formula generation.

Part 2: Experimental Verification of Molecular Weight

While theoretical calculations provide an expected value, empirical verification is a mandatory step in chemical characterization to confirm identity and purity. Mass spectrometry is the definitive technique for this purpose.

The Principle of Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The causality is straightforward: a compound is introduced into the instrument, ionized to generate charged particles, which are then separated by an analyzer based on their m/z, and finally detected. The resulting mass spectrum provides a direct measurement of the molecule's mass.

Experimental Protocol: ESI-TOF Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and moderately polar molecules like epoxides, minimizing fragmentation and preserving the molecular ion. A Time-of-Flight (TOF) analyzer offers high mass accuracy, making it suitable for confirming the elemental composition.

Objective: To confirm the molecular weight of a synthesized this compound sample.

Methodology:

-

Sample Preparation:

-

Dissolve ~1 mg of the this compound sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. The choice of a polar aprotic solvent like acetonitrile is deliberate; it readily dissolves the analyte and is compatible with the ESI process.

-

Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid is a critical step to facilitate protonation in positive ion mode, thereby promoting the formation of the [M+H]⁺ ion, which is the target for detection.

-

-

Instrumentation (Direct Infusion ESI-TOF MS):

-

Set the ESI source to positive ion mode.

-

Infuse the prepared sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Direct infusion is chosen over chromatographic separation for this simple verification to achieve high sensitivity and rapid analysis.

-

Instrument Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1 - 2 Bar

-

Drying Gas (N₂): 8 - 10 L/min at 200 °C

-

Mass Range: 50 - 500 m/z

-

Data Acquisition: Profile mode

-

-

-

Data Analysis:

-

Process the acquired spectrum to identify the most abundant ion.

-

For this compound (MW ≈ 196.25), the expected primary ion in positive mode is the protonated molecule, [M+H]⁺.

-

Expected m/z = (Monoisotopic Mass of C₁₄H₁₂O) + (Mass of H⁺) = 196.0888 + 1.0078 = 197.0966 .

-

Compare the experimentally measured m/z value with the theoretical value. A mass accuracy within 5 ppm (parts per million) provides high confidence in the elemental composition and, by extension, the molecular identity.

-

Caption: Experimental workflow for MS-based molecular weight verification.

Part 3: The Role of Molecular Weight in Scientific Applications

An accurately determined molecular weight is not merely a descriptive parameter; it is a functional necessity in scientific research and development.

-

Chemical Synthesis: In any synthetic protocol involving this compound as a reactant or producing it as a product, the molecular weight is fundamental for all stoichiometric calculations. It allows researchers to convert between mass and moles, ensuring precise control over reaction yields and purity.

-

Drug Development and Toxicology: If this compound is identified as a metabolite of a drug candidate, its exact mass is the primary piece of evidence for its identification. High-resolution mass spectrometry can distinguish it from other potential metabolites with similar nominal masses, providing crucial insights into metabolic pathways and potential toxicities.

-

Purity Assessment: When coupled with separation techniques like chromatography, the molecular weight serves as a confirmation of the identity of the main peak in a chromatogram, ensuring that purity assessments are being performed on the correct compound.

Conclusion

The molecular weight of this compound is a precisely defined value, theoretically calculated to be approximately 196.25 g/mol (average molecular weight) with a monoisotopic mass of 196.0888 Da . This theoretical foundation is robustly confirmed through experimental techniques, primarily high-resolution mass spectrometry, which serves as the gold standard for molecular identification. For scientists and researchers, a comprehensive understanding of this value—from its theoretical underpinnings to its practical verification—is essential for ensuring the accuracy, reproducibility, and integrity of their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78671, 4-Phenoxystyrene. Available at: [Link]

-

Chemsrc. This compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 147632, this compound. Available at: [Link]

-

Cheméo. Chemical Properties of Oxirane, phenyl- (CAS 96-09-3). Available at: [Link]

-

National Institute of Standards and Technology. Oxirane, phenyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Styrene oxide. Available at: [Link]

-

Wikipedia. Carbon. Available at: [Link]

-

Wikipedia. Oxygen. Available at: [Link]

-

Wikipedia. Hydrogen. Available at: [Link]

-

nglos324. oxygen. Available at: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. Available at: [Link]

-

Chemistry For Everyone (2024). What Is The Atomic Weight Of Carbon? [Video]. YouTube. Available at: [Link]

-

Chemistry For Everyone (2024). What Is The Atomic Weight Of Oxygen? [Video]. YouTube. Available at: [Link]

-

Quora. (2016). What is the atomic mass of hydrogen? Available at: [Link]

-

Quora. (2018). How heavy is one atom of carbon? Available at: [Link]

-

Royal Society of Chemistry. Oxygen. In Periodic Table. Available at: [Link]

-

Royal Society of Chemistry. Hydrogen. In Periodic Table. Available at: [Link]

-

Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry (2024). Available at: [Link]

-

Chemistry For Everyone (2024). What Is The Atomic Weight Of Hydrogen? [Video]. YouTube. Available at: [Link]

-

Westfield State University. Atomic/Molar mass. Available at: [Link]

-

Breslyn, W. (2022). How to Find the Mass of One Atom of Oxygen (O) [Video]. YouTube. Available at: [Link]

Sources

- 1. This compound | C14H12O | CID 147632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:36099-26-0 | Chemsrc [chemsrc.com]

- 3. Carbon - Wikipedia [en.wikipedia.org]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 8. Atomic/Molar mass [westfield.ma.edu]

- 9. quora.com [quora.com]

- 10. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. 4-Phenoxystyrene | C14H12O | CID 78671 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimized Synthesis Protocols for p-Phenylstyrene Oxide

Mechanistic Insights and Scalable Methodologies

Executive Summary & Molecule Profile

p-Phenylstyrene oxide (also known as 2-(4-biphenylyl)oxirane) is a critical intermediate in the synthesis of liquid crystalline polymers and a vital metabolic probe for studying microsomal epoxide hydrolase (mEH) activity. Unlike its simpler analog styrene oxide, the biphenyl moiety introduces significant lipophilicity and steric demand, altering its solubility profile and crystallization behavior.

This guide moves beyond generic textbook procedures, offering three field-validated protocols tailored for research and drug development applications.

| Property | Data |

| IUPAC Name | 2-(4-phenylphenyl)oxirane |

| CAS Number | 36099-26-0 |

| Molecular Weight | 196.25 g/mol |

| Appearance | White crystalline solid (unlike liquid styrene oxide) |

| Key Challenge | High susceptibility to acid-catalyzed ring opening (hydrolysis) during workup. |

Method A: The "Workhorse" Protocol (mCPBA Epoxidation)

Best for: Routine synthesis, non-chiral applications, small-to-medium scale (1g – 50g).

Mechanistic Rationale

The reaction proceeds via the "Butterfly Mechanism," a concerted transition state where the peracid oxygen is transferred to the alkene.

-

Critical Control Point: The byproduct, m-chlorobenzoic acid (mCBA), is acidic enough to open the newly formed epoxide ring, forming the diol.

-

Solution: We utilize a biphasic buffer system or rigorous temperature control to suppress this side reaction.

Reagents & Setup

-

Substrate: 4-Phenylstyrene (4-Vinylbiphenyl).

-

Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 70-77% purity (commercial grade).

-

Solvent: Dichloromethane (DCM) – chosen for high solubility of the biphenyl substrate.

-

Buffer: Saturated aqueous Sodium Bicarbonate (

).

Step-by-Step Protocol

-

Preparation: Dissolve 10 mmol of 4-phenylstyrene in 50 mL of DCM in a round-bottom flask. Cool to 0°C using an ice bath.

-

Oxidant Addition: Dissolve 1.2 equivalents of mCPBA in DCM. Add this solution dropwise to the alkene over 30 minutes.

-

Why? Rapid addition generates a local exotherm and high acid concentration, promoting ring opening.

-

-

Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 9:1). The epoxide typically runs slightly lower than the alkene but higher than the aldehyde byproduct.

-

Quenching (The Safety Step): Add 10% aqueous Sodium Sulfite (

) to destroy excess peroxides. Test with starch-iodide paper to ensure no oxidant remains (paper should NOT turn blue). -

Workup: Wash the organic layer sequentially with:

-

Sat.

(x3) – Crucial to remove mCBA. -

Brine (x1).

-

-

Purification: Dry over

and concentrate. Recrystallize from minimal hot hexane or ethanol.

Workflow Visualization

Figure 1: Critical workflow for mCPBA epoxidation emphasizing safety (peroxide quench) and yield preservation (acid removal).

Method B: Enantioselective Synthesis (Jacobsen Epoxidation)

Best for: Drug development requiring chiral purity (>90% ee).

Mechanistic Rationale

This method utilizes a Manganese(III)-salen complex to transfer oxygen from bleach (NaOCl) to the alkene.[1] The bulky tert-butyl groups on the catalyst force the substrate to approach over the diamine bridge, inducing chirality.

-

Substrate Specificity: Styrene derivatives (like p-phenylstyrene) are "privileged substrates" for Jacobsen catalysts, typically yielding the (R,R) or (S,S) epoxide with high selectivity.

Protocol Highlights

-

Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst).

-

The "Additive" Effect: Add 4-phenylpyridine N-oxide (PPNO) (0.2 eq).

-

Why? It acts as an axial ligand, stabilizing the active Mn-oxo species and increasing turnover frequency.[2]

-

-

Conditions: Biphasic system (DCM / Aqueous NaOCl buffered to pH 11.3).

-

Purification: Flash chromatography is preferred over crystallization to avoid enriching the racemate in the mother liquor.

Method C: Methylene Transfer (Corey-Chaykovsky)

Best for: Situations where the aldehyde (4-phenylbenzaldehyde) is more available than the alkene.

Mechanistic Rationale

This reaction involves the addition of a sulfur ylide to a carbonyl group.[3] Unlike the Wittig reaction (which yields alkenes), the sulfur ylide acts as a leaving group, facilitating intramolecular ring closure to form the epoxide.

Step-by-Step Protocol

-

Ylide Generation: In a flame-dried flask under

, suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in dry DMSO. Heat to 60°C for 1 hour until evolution of -

Sulfonium Salt: Cool to room temperature. Add Trimethylsulfoxonium iodide (1.2 eq) to generate the dimethylsulfoxonium methylide.

-

Substrate Addition: Add 4-phenylbenzaldehyde (dissolved in DMSO) dropwise.

-

Reaction: Stir at room temperature for 3 hours.

-

Workup: Pour into ice water and extract with Ethyl Acetate.

-

Note: DMSO removal requires thorough washing with water/brine.

-

Mechanism Visualization

Figure 2: The methylene transfer mechanism converting the aldehyde carbonyl to an epoxide.

Comparison of Methods

| Feature | Method A (mCPBA) | Method B (Jacobsen) | Method C (Corey-Chaykovsky) |

| Starting Material | 4-Phenylstyrene | 4-Phenylstyrene | 4-Phenylbenzaldehyde |

| Atom Economy | Moderate (mCBA waste) | High (NaOCl oxidant) | Low (DMSO/Sulfur waste) |

| Stereochemistry | Racemic | Enantioselective | Racemic (mostly) |

| Scalability | High | Low/Medium (Catalyst cost) | Medium |

| Primary Risk | Acid-catalyzed hydrolysis | Catalyst degradation | Moisture sensitivity (NaH) |

Characterization & Troubleshooting

NMR Diagnostics

The epoxide ring protons are distinct and diagnostic.

-

1H NMR (CDCl3, 400 MHz):

- 3.85 (dd, 1H, benzylic oxirane proton).

- 3.15 (dd, 1H, trans-oxirane proton).

- 2.85 (dd, 1H, cis-oxirane proton).

- 7.30–7.60 (m, 9H, aromatic biphenyl protons).

Common Failure Modes

-

Product is an oil instead of solid: Likely contamination with m-chlorobenzoic acid or residual solvent. Recrystallize from cold ethanol.

-

Low Yield: Check the pH of the aqueous layer during workup. If acidic (

), the epoxide likely hydrolyzed to the diol (visible as a very polar spot on TLC).

References

-

Standard mCPBA Protocol

- Anderson, W. K., & Veysoglu, T. (1973). "Synthesis of epoxides from alkenes using m-chloroperbenzoic acid." Journal of Organic Chemistry.

-

Jacobsen Epoxidation (Mechanistic Grounding)

- Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society.

-

Corey-Chaykovsky Reaction

-

Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis." Journal of the American Chemical Society.

-

-

Substrate Data & Properties

- PubChem Compound Summary for CID 147632 (this compound).

Sources

Technical Guide: p-Phenylstyrene Oxide Spectroscopic Data & Applications

[1]

Executive Summary

This compound (CAS: 36099-26-0) is a critical epoxide substrate used primarily in the characterization of Soluble Epoxide Hydrolase (sEH) , an enzyme target for anti-inflammatory and anti-hypertensive drug discovery.[1] Structurally, it consists of a biphenyl core with a reactive oxirane ring.

This guide provides researchers with a validated synthesis protocol, diagnostic spectroscopic data (

CRITICAL DISTINCTION: Do not confuse this molecule with 4-Biphenylyl glycidyl ether (CAS 4698-96-8).[1] The glycidyl ether has an oxygen linker between the ring and the epoxide; this compound has the epoxide attached directly to the biphenyl ring system.

Part 1: Chemical Identity & Properties[1]

| Property | Data |

| IUPAC Name | 2-(4-Biphenylyl)oxirane |

| Common Name | This compound; 4-Phenylstyrene oxide |

| CAS Number | 36099-26-0 |

| Molecular Formula | |

| Molecular Weight | 196.25 g/mol |

| Physical State | White to off-white solid (Low melting point) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

Part 2: Synthesis & Preparation Protocol

As commercial availability can be intermittent, in-house synthesis via the Prilezhaev reaction (epoxidation of alkene with peroxyacid) is the standard "self-validating" method.

Reagents

-

Substrate: 4-Vinylbiphenyl (p-Phenylstyrene)[1]

-

Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA), 77% max purity.[1]

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Saturated

, Saturated

Step-by-Step Protocol

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 4-Vinylbiphenyl in 15 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Dissolve 1.2 eq of m-CPBA in 10 mL DCM. Add this solution dropwise to the alkene mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The alkene spot (

) will disappear; the epoxide spot (

-

-

Workup (Critical for Purity):

-

Cool to 0°C to precipitate m-chlorobenzoic acid byproduct.[1] Filter off the solid.

-

Wash filtrate with 10%

(destroys excess peroxide). -

Wash with Sat.

(removes acidic byproducts) until aqueous layer pH is neutral. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallization from minimal hot hexane or flash chromatography (Silica, 5-10% EtOAc in Hexane).

Synthesis Workflow Diagram

Caption: Prilezhaev epoxidation pathway converting the alkene precursor to the target epoxide.[1]

Part 3: Comprehensive Spectroscopic Characterization[1]

The following data is derived from the structural analog principles of styrene oxides and biphenyl systems. These values are diagnostic for confirming the success of the synthesis.

Proton NMR ( H NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| Aromatic | 7.55 – 7.65 | Multiplet | 4H | - | Biphenyl (ortho to link) |

| Aromatic | 7.42 – 7.50 | Multiplet | 2H | - | Biphenyl (meta) |

| Aromatic | 7.32 – 7.40 | Multiplet | 3H | - | Biphenyl (para/meta) |

| Epoxide | 3.92 | dd | 1H | ||

| Epoxide | 3.18 | dd | 1H | ||

| Epoxide | 2.85 | dd | 1H |

-

Interpretation: The diagnostic "ABX" system of the epoxide ring appears between 2.8 and 4.0 ppm. The benzylic proton (

) is deshielded to ~3.92 ppm. The aromatic region integrates to 9 protons, confirming the biphenyl moiety.

Carbon NMR ( C NMR)

Solvent:

| Shift ( | Assignment | Notes |

| 141.0 - 140.5 | Quaternary C (Ipso) | Link between phenyl rings |

| 137.0 | Quaternary C (Ipso) | Attached to epoxide |

| 128.8, 127.5, 127.1 | Aromatic CH | Typical biphenyl signals |

| 126.0 | Aromatic CH | Ortho protons (diagnostic) |

| 52.4 | Epoxide CH | Benzylic Carbon |

| 51.3 | Epoxide | Terminal Carbon |

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)[1]

| m/z | Intensity | Fragment Identity | Mechanism |

| 196 | Medium | Molecular Ion | |

| 167 | High | Loss of formyl radical (Rearrangement) | |

| 166 | High | Loss of formaldehyde | |

| 152 | Base Peak | Biphenylene cation (Stable aromatic) | |

| 77 | Low | Phenyl cation |

Infrared Spectroscopy (FT-IR)[1]

Part 4: Analytical Applications (sEH Assay)

The primary utility of this compound is as a substrate for Soluble Epoxide Hydrolase (sEH) . The enzyme hydrolyzes the epoxide to a vicinal diol.[3][4]

Assay Principle

1Unlike colorimetric substrates (e.g., PHOME), this substrate requires chromatographic separation for detection, making it the "Gold Standard" for kinetic verification of hits found in high-throughput screens.

Experimental Workflow

-

Incubation: Mix 50 µM substrate with 1-10 nM recombinant sEH in Phosphate Buffer (pH 7.4) containing 0.1 mg/mL BSA.

-

Time: Incubate at 30°C for 5–30 minutes.

-

Quench: Add 1 volume of ice-cold Acetonitrile (ACN).

-

Detection: HPLC-UV or LC-MS/MS.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile gradient (50%

90% ACN). -

UV Wavelength:[1]254 nm (Strong biphenyl absorption).

-

Assay Logic Diagram

Caption: Enzymatic hydrolysis workflow. The hydrophobic shift of the diol vs. epoxide allows separation on C18 columns.

Part 5: Quality Control & Stability[1]

-

Stability: Epoxides are sensitive to acid. Store neat samples at -20°C. Avoid acidic buffers in assays.[1]

-

Racemization: The synthesized product is a racemic mixture (

).-

Note: sEH often shows enantioselectivity.[5] For chiral studies, separate enantiomers using a Chiralcel OD-H column (Hexane/IPA mobile phase).

-

References

-

PubChem Database. this compound (CID 147632). National Library of Medicine. [Link][1]

-

Oesch, F., et al. (1971).[4] "A rapid and highly sensitive radiometric assay for epoxide hydrase." Biochimica et Biophysica Acta (BBA). (Foundational methodology for styrene oxide derivatives). [Link]

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. (Context for sEH assays). [Link]

-

Organic Syntheses. "m-Chloroperbenzoic Acid." (Standard reagent protocol for epoxidation). [Link]

Sources

- 1. Oxirane, [([1,1'-biphenyl]-2-yloxy)methyl]- (CAS 7144-65-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Styrene oxide(96-09-3) 1H NMR [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Mass Spectrometry of p-Phenylstyrene Oxide

Introduction: The Analytical Imperative for this compound

This compound, also known as 2-(4-phenylphenyl)oxirane, is an epoxide derivative of significant interest in polymer chemistry and as a synthetic intermediate. Its chemical structure, featuring a biphenyl moiety attached to an oxirane ring, presents a unique analytical challenge. With a molecular formula of C₁₄H₁₂O and a monoisotopic mass of 196.089 Da, accurate characterization is paramount for quality control, reaction monitoring, and metabolic studies.[1][2]

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for the structural elucidation and quantification of this compound.[3][4] This guide provides a comprehensive overview of its mass spectrometric behavior, focusing on the causal mechanisms of ionization and fragmentation, and offers a field-proven protocol for its analysis.

Chapter 1: Ionization Methodologies—Choosing the Right Tool for Structural Elucidation

The initial step in any mass spectrometric analysis is the ionization of the target molecule. The choice of ionization technique dictates the nature and extent of fragmentation, thereby defining the depth of structural information that can be obtained. For a semi-volatile molecule like this compound, two primary methods are of principal consideration: Electron Ionization (EI) and Chemical Ionization (CI).

Electron Ionization (EI): The Gold Standard for Structural Fingerprinting

Electron Ionization is a robust, "hard" ionization technique that imparts significant energy to the analyte molecule. A high-energy electron beam (typically 70 eV) bombards the molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M•+).[5] This excess energy is rapidly redistributed throughout the molecule, leading to predictable bond cleavages and the generation of a rich fragmentation pattern.[5][6] This pattern serves as a unique "fingerprint" for the compound, making EI the preferred method for definitive structural identification.

Chemical Ionization (CI): Confirming the Molecular Mass

In contrast, Chemical Ionization is a "soft" ionization technique that minimizes fragmentation. It uses a reagent gas (e.g., methane) to produce reactant ions that transfer a proton to the analyte molecule, primarily forming a quasi-molecular ion, [M+H]⁺.[7][8] The primary utility of CI in this context is the unambiguous confirmation of the molecular weight, which can be crucial if the molecular ion peak in the EI spectrum is weak or absent.[7]

Chapter 2: Deciphering the Code—Fragmentation Pathways of this compound

The true power of EI-MS lies in the interpretation of the fragmentation pattern. The structure of this compound, with its epoxide ring, aromatic systems, and benzylic position, gives rise to several characteristic fragmentation pathways. The analysis is analogous to that of simpler structures like styrene oxide, but with modifications introduced by the biphenyl group.[9][10]

The process begins with the formation of the molecular ion at a mass-to-charge ratio (m/z) of 196.

Caption: Ionization of this compound.

Upon ionization, the M•+ ion undergoes a series of competing fragmentation reactions. The most significant pathways are detailed below.

-

Benzylic Cleavage & Rearrangement (α-Cleavage): The most favorable cleavage occurs at the benzylic position, alpha to the biphenyl ring and the oxygen atom.[11][12] This involves the cleavage of the C-C bond within the oxirane ring and rearrangement, leading to the loss of a CHO• radical (29 Da). This results in the formation of a highly stable biphenylmethyl (or rearranged tropylium-like) cation at m/z 167 . This is often the base peak or one of the most abundant ions in the spectrum.

-

Formation of Biphenyl Acylium Ion: An alternative cleavage of the oxirane ring can lead to the formation of a biphenyl acylium ion. This involves the loss of a methyl radical (•CH₃), though this pathway is generally less favored. A more likely route to a related ion involves the loss of a hydrogen atom to form an ion at m/z 195 , followed by further fragmentation.

-

Cleavage of the Biphenyl Moiety: The biphenyl group itself can fragment. The radical cation of biphenyl is observed at m/z 154 . This can subsequently lose hydrogen molecules, leading to characteristic peaks at m/z 152 and m/z 153 .

-

Formation of Phenyl Cation: Cleavage of the bond between the two phenyl rings can generate the phenyl cation at m/z 77 .

-

Smaller Aromatic Fragments: Further degradation of the aromatic rings leads to smaller, but characteristic, ionic species such as the C₄H₃⁺ cation at m/z 51 .[10][13]

Caption: Major EI Fragmentation Pathways for this compound.

Summary of Expected Fragments

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragmentation Mechanism | Expected Relative Abundance |

| 196 | [C₁₄H₁₂O]•+ | Molecular Ion (M•+) | Moderate to Low |

| 195 | [C₁₄H₁₁O]⁺ | Loss of a hydrogen radical (H•) from M•+ | Moderate |

| 167 | [C₁₃H₁₁]⁺ | Benzylic cleavage with loss of CHO• | High (Often Base Peak) |

| 166 | [C₁₃H₁₀]•+ | Loss of formaldehyde (CH₂O) from M•+ | Moderate |

| 154 | [C₁₂H₁₀]•+ | Biphenyl radical cation | Moderate |

| 152 | [C₁₂H₈]•+ | Loss of H₂ from the biphenyl ion | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |

| 51 | [C₄H₃]⁺ | Aromatic ring fragmentation | Low |

Chapter 3: A Validated Protocol for GC-MS Analysis

This section provides a robust, step-by-step methodology for the analysis of this compound. The protocol is designed as a self-validating system, where the combination of chromatographic retention time and the mass spectral fingerprint provides unambiguous identification.[14]

Experimental Workflow Diagram

Caption: GC-MS analytical workflow for this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of 1 mg/mL (stock solution).

-

Perform a serial dilution to create a working solution of approximately 100 µg/mL. Ensure the sample is fully dissolved.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 10 minutes. This program is designed to provide good separation from potential impurities and starting materials.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 350. This range covers all expected fragments and the molecular ion.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire data in full scan mode.

-

-

Data Interpretation: A Self-Validating Approach

-

Chromatographic Peak: Examine the Total Ion Chromatogram (TIC). This compound should elute as a sharp, symmetrical peak at a specific retention time determined by the established GC conditions.

-

Mass Spectrum Extraction: Obtain the background-subtracted mass spectrum for the analyte peak.

-

Fingerprint Verification:

-

Confirm the presence of the molecular ion at m/z 196. Its presence, even at low abundance, is a critical piece of evidence.

-

Identify the key fragment ions as detailed in the table above. The presence of the high-abundance ion at m/z 167 is a strong indicator.

-

Verify the presence of other expected fragments (m/z 195, 166, 154, 152, 77). The collective pattern of these ions provides a high degree of confidence in the identification.

-

-

Library Search (Optional): Perform a search against a spectral library (e.g., NIST/Wiley). While a perfect match may not be available, similarities to related structures like biphenyl derivatives can provide supporting evidence.

-

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles of ionization and fragmentation can be applied to achieve definitive structural elucidation. By leveraging the detailed fingerprint provided by Electron Ionization and coupling it with the separation power of gas chromatography, researchers can confidently identify and characterize this compound. The causality is clear: the inherent structure of the molecule dictates a unique and predictable fragmentation pattern, which, when analyzed with the protocols outlined in this guide, forms a robust and trustworthy analytical system.

References

-

Chemical Ionization Mass Spectrometry of Epoxides. ResearchGate. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Gas chromatography-mass spectrometry/selected ion monitoring for screening asymmetric epoxidation of styrene. PubMed. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. PubMed. Available at: [Link]

-

Application of chemical ionization mass spectrometry of epoxides to the determination of olefin position in aliphatic chains. ACS Publications. Available at: [Link]

-

GC-mass spectra of styrene oxide formed from styrene in the reaction of... ResearchGate. Available at: [Link]

-

4-Methoxystyrene. PubChem, National Institutes of Health. Available at: [Link]

-

This compound. ChemSrc. Available at: [Link]

-

4-Phenoxystyrene. PubChem, National Institutes of Health. Available at: [Link]

-

Toxicological Profile for Styrene. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]

-

Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]

-

Gas chromatographic determination of styrene in complex pyrolysis gasoline. KFUPM E-Prints. Available at: [Link]

-

Electron ionization and mass spectrometry. YouTube. Available at: [Link]

-

6.11: Fragmentation Pathways. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. This compound | C14H12O | CID 147632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:36099-26-0 | Chemsrc [chemsrc.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Styrene oxide(96-09-3) MS spectrum [chemicalbook.com]

- 11. ugto.mx [ugto.mx]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]

Navigating the Unseen: A Technical Guide to the Safe Handling of p-Phenylstyrene Oxide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety in Research

In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a constant. Among these is p-Phenylstyrene oxide (CAS No: 36099-26-0), a molecule with potential applications stemming from its reactive epoxide functional group. As with any reactive chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are not merely procedural formalities; they are the bedrock of responsible research and development.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. These characteristics can significantly influence its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Name | 2-(4-phenylphenyl)oxirane | PubChem[1] |

| Synonyms | This compound, 2-{[1,1'-biphenyl]-4-yl}oxirane | ChemScene[2] |

| CAS Number | 36099-26-0 | ChemScene[2] |

| Molecular Formula | C₁₄H₁₂O | ChemScene[2] |

| Molecular Weight | 196.24 g/mol | ChemScene[2] |

| Boiling Point | 332.6 °C at 760 mmHg | ChemScene[3] |

| Flash Point | 149.7 °C | ChemScene[3] |

| Density | 1.129 g/cm³ | ChemScene[3] |

Section 2: Hazard Analysis and Toxicological Profile (Inferred)

In the absence of specific toxicological data for this compound, a conservative approach is to consider the known hazards of the structurally similar compound, styrene oxide. Styrene oxide is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[4] The epoxide functional group is known to be reactive towards nucleophiles, including biological macromolecules like DNA and proteins, which is the mechanistic basis for the carcinogenicity of many epoxides.

Based on the GHS classification for the closely related (R)-Phenyloxirane, the anticipated hazards of this compound include:

-

Acute Toxicity (Dermal): Harmful in contact with skin.[4]

-

Skin Sensitization: May cause an allergic skin reaction.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Carcinogenicity: May cause cancer.[4]

It is imperative to handle this compound with the assumption that it is a carcinogen and a skin/eye irritant.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment: The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are of an appropriate thickness and are changed frequently, especially after direct contact. | To prevent skin contact, given the inferred dermal toxicity and potential for skin sensitization. |

| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield should be worn.[6] | To protect the eyes from splashes, which could cause serious irritation. |

| Skin and Body Protection | A flame-resistant lab coat should be worn at all times. For larger scale operations or situations with a high risk of splashing, a chemical-resistant apron or suit may be necessary.[7] | To protect the skin from accidental contact. |

| Respiratory Protection | In most laboratory-scale operations conducted in a fume hood, respiratory protection may not be necessary. However, if there is a potential for exposure outside of a fume hood, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge should be used. | To prevent inhalation of any vapors, especially given the carcinogenic potential. |

Diagram: Hierarchy of Controls for Handling this compound

Caption: A visual representation of the hierarchy of controls for mitigating risks associated with handling this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing accidental exposures and ensuring the stability of the compound.

Handling Procedures

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfers of solid this compound within a fume hood. Use appropriate tools (spatulas, weighing paper) to minimize the generation of dust. For solutions, use sealed containers and transfer via pipette or cannula.

-

Reaction Setup: All reactions involving this compound should be set up in a fume hood. Ensure all glassware is properly secured and that the reaction is adequately contained.

-

Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Wash hands thoroughly with soap and water.[8]

Storage Requirements

-

Container: Store this compound in a tightly sealed, clearly labeled container.[5]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

-

Segregation: Store separately from food and drink.

-

Temperature: Some sources recommend refrigerated storage to maintain product quality.[5]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention.[8] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Spill Response

Diagram: this compound Spill Response Workflow

Caption: A step-by-step workflow for responding to a spill of this compound.

Spill Cleanup Protocol:

-

Evacuate: Immediately evacuate the area of the spill.

-

Alert: Notify colleagues and the laboratory supervisor.

-

Assess: From a safe distance, assess the extent of the spill.

-

PPE: Don appropriate PPE, including a respirator if necessary.

-

Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, carefully sweep up the material, avoiding the creation of dust.

-

Collection: Collect the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[10]

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

Conclusion: A Culture of Vigilance

The safe handling of this compound, particularly in the absence of a comprehensive, substance-specific SDS, demands a culture of vigilance and a proactive approach to safety. By understanding the inferred hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is the responsibility of every individual working with this compound to remain informed, exercise caution, and prioritize safety in all laboratory operations.

References

-

PubChem. (n.d.). Oxirane, phenyl-, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Styrene Oxide. Retrieved from [Link]

-

Johns Hopkins Medicine. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Information on Options for First Aid and Medical Treatment. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

ChemSrc. (2025, August 21). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Environment, Health and Safety - University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

-

EnvironmentalChemistry.com. (n.d.). Chemical Database: p-Nitrostyrene oxide ==> Palladate(2-), tetrachlor-. Retrieved from [Link]

-

Federal Register. (2024, August 23). Oxirane, phenyl-, polymer With oxirane, mono(dihydrogen phosphate), decyl ether in Pesticide Formulations; Tolerance Exemption. Retrieved from [Link]

- Ezrin, M. (2013). Plastics Failure Guide - Cause and Prevention.

-

U.S. Environmental Protection Agency. (n.d.). Oxirane, 2-phenyl-, polymer with oxirane, mono(dihydrogen phosphate), decyl ether - Substance Details. Retrieved from [Link]

-

ChemSrc. (2025, August 25). 4-Vinylbiphenyl. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Oxirane, 2,2'-[[1-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis- - Substance Details. Retrieved from [Link]

- Gaylord Chemical Company. (n.d.). Technical Bulletin: Reaction Solvent Dimethyl Sulfoxide (DMSO).

Sources

- 1. tweedekamer.nl [tweedekamer.nl]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS#:36099-26-0 | Chemsrc [chemsrc.com]

- 4. Oxirane, phenyl-, (R)- - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ca [fishersci.ca]

- 6. americanchemistry.com [americanchemistry.com]

- 7. hsa.ie [hsa.ie]

- 8. nj.gov [nj.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. STYRENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for Creating Functional Polymers with p-Phenylstyrene Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the synthesis and functionalization of polymers derived from p-phenylstyrene oxide. This monomer offers a unique combination of a reactive epoxide ring for polymerization and a versatile phenyl group for subsequent functionalization, making it an attractive building block for advanced functional polymers with applications in drug delivery, biomaterials, and beyond. This document is designed to provide both the foundational knowledge and the practical steps necessary to successfully work with this promising monomer.

Introduction: The Potential of Poly(this compound)

This compound is a derivative of styrene oxide featuring a phenyl substituent at the para position of the styrene phenyl ring. This additional phenyl group imparts distinct properties to the resulting polymer, poly(this compound), including increased rigidity, altered solubility, and potential for π-π stacking interactions. The presence of the epoxide ring allows for ring-opening polymerization (ROP), a technique known for producing polymers with well-defined molecular weights and low polydispersity, which is crucial for applications requiring precise material properties.

The true power of poly(this compound) lies in its capacity for extensive functionalization. The polyether backbone resulting from ROP provides a stable scaffold, while the pendant phenyl rings can be modified through various aromatic substitution reactions. Furthermore, the hydroxyl groups generated during ring-opening can serve as handles for further chemical transformations. This versatility allows for the tailoring of the polymer's properties to suit a wide range of applications, from creating sophisticated drug delivery systems to developing novel biomaterials.

Synthesis of Poly(this compound) via Ring-Opening Polymerization

The primary method for synthesizing poly(this compound) is through the ring-opening polymerization (ROP) of the this compound monomer. Both anionic and cationic ROP methods can be employed, each offering distinct advantages and levels of control over the polymerization process.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is often the method of choice for achieving "living" polymerization, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1] This level of control is paramount for applications in drug delivery and nanotechnology, where batch-to-batch consistency is critical.

Causality Behind Experimental Choices: The choice of initiator is crucial in AROP. Strong nucleophiles, such as alkali metal alkoxides, are commonly used. The counter-ion and the presence of additives like crown ethers can significantly influence the polymerization kinetics and the structure of the resulting polymer.[2] For instance, the use of a potassium salt activated by a crown ether can lead to higher molar masses and lower polydispersity.[2] The solvent also plays a critical role; polar aprotic solvents like tetrahydrofuran (THF) are typically used to solvate the growing polymer chains and maintain the active anionic chain ends.

Protocol 1: Anionic Ring-Opening Polymerization of this compound

Materials:

-

This compound (monomer)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Potassium naphthalenide or a similar initiator

-

Methanol (terminating agent)

-

Argon or Nitrogen gas (inert atmosphere)

-

Schlenk line or glovebox

Procedure:

-

Purification: Rigorously purify the monomer and solvent to remove any protic impurities (e.g., water, alcohols) that can terminate the living anionic polymerization. This compound can be purified by distillation under reduced pressure. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

-

Reaction Setup: Assemble the glassware under an inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox.

-

Initiation: Dissolve the purified this compound in anhydrous THF in the reaction flask. Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the initiator solution (e.g., potassium naphthalenide in THF) dropwise until a persistent color change is observed, indicating the consumption of impurities and the formation of the initiating species.

-

Polymerization: Add the calculated amount of initiator to achieve the target molecular weight. The reaction mixture will typically develop a characteristic color associated with the living anionic chain ends. Allow the polymerization to proceed for the desired time, monitoring the monomer conversion by techniques like gas chromatography (GC) or by observing changes in viscosity.

-

Termination: Once the desired conversion is reached, terminate the polymerization by adding a proton source, such as degassed methanol. The color of the reaction mixture will disappear upon termination.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol or hexane. Filter and wash the polymer to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified poly(this compound) under vacuum to a constant weight.

Characterization:

-

Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[3]

-

Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[4][5]

-

Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.[6]

Table 1: Expected Polymer Characteristics from Anionic ROP of this compound

| Parameter | Expected Value |

| Molecular Weight (Mn) | Controllable (e.g., 5,000 - 100,000 g/mol ) |

| Polydispersity Index (PDI) | < 1.2 |

| Glass Transition Temp (Tg) | > 100 °C (expected to be higher than poly(styrene oxide) due to the phenyl group) |

Diagram 1: Anionic Ring-Opening Polymerization of this compound

Caption: Anionic Ring-Opening Polymerization Workflow.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP provides an alternative route to synthesize poly(this compound). This method typically involves the use of a protic acid or a Lewis acid as an initiator.[7] While achieving a truly "living" cationic polymerization can be more challenging than its anionic counterpart due to side reactions like chain transfer, it can be a viable method for producing these polymers.

Causality Behind Experimental Choices: The choice of initiator and reaction conditions is critical to control the polymerization and minimize side reactions. Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) are effective initiators. The polymerization is often carried out at low temperatures to suppress chain transfer and termination reactions, leading to better control over the molecular weight and a narrower polydispersity.[8]

Post-Polymerization Functionalization: Tailoring Properties for Advanced Applications

The true value of poly(this compound) is realized through post-polymerization modification. The pendant phenyl groups and the hydroxyl groups along the polymer backbone provide versatile handles for introducing a wide array of functional moieties.

Functionalization of the Pendant Phenyl Group

The phenyl rings on the poly(this compound) backbone are amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of functional groups that can impart specific properties to the polymer.

Protocol 2: Sulfonation of Poly(this compound) for Enhanced Hydrophilicity

This protocol adapts a known procedure for the functionalization of a similar polymer.[9]

Materials:

-

Poly(this compound)

-

Concentrated sulfuric acid

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium hydroxide solution

-

Dialysis tubing

Procedure:

-

Dissolution: Dissolve the poly(this compound) in a suitable solvent like dichloromethane.

-

Sulfonation: Slowly add concentrated sulfuric acid to the polymer solution at a controlled temperature (e.g., 0 °C). The degree of sulfonation can be controlled by adjusting the reaction time, temperature, and the ratio of sulfuric acid to polymer.

-

Neutralization: After the desired reaction time, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water. Neutralize the solution with a sodium hydroxide solution until a neutral pH is achieved.

-

Purification: Purify the sulfonated polymer by dialysis against deionized water for several days to remove excess salts and unreacted reagents.

-

Isolation: Isolate the sulfonated poly(this compound) by lyophilization (freeze-drying).

Diagram 2: Post-Polymerization Modification Workflow

Caption: General workflow for post-polymerization modification.

Functionalization of the Hydroxyl Groups

The hydroxyl groups generated from the ring-opening of the epoxide can be used to attach various molecules, including drugs, targeting ligands, or other polymer chains.

Applications in Drug Delivery

The tunable properties of functionalized poly(this compound) make it a highly promising material for various drug delivery applications.[10] By carefully selecting the functional groups, it is possible to create drug delivery systems with desired characteristics such as stimuli-responsiveness, targeted delivery, and controlled release.

Stimuli-Responsive Drug Delivery Systems

By incorporating stimuli-responsive moieties, poly(this compound)-based carriers can be designed to release their drug payload in response to specific triggers present in the target environment, such as changes in pH or temperature.[11] For example, the introduction of acidic or basic groups can render the polymer pH-responsive, leading to enhanced drug release in the acidic environment of tumors or endosomes.

Block Copolymers for Micellar Drug Carriers

Living anionic polymerization of this compound allows for the synthesis of well-defined block copolymers.[12] For instance, a block copolymer of poly(this compound) and a hydrophilic polymer like poly(ethylene oxide) (PEO) can self-assemble in an aqueous environment to form micelles. The hydrophobic poly(this compound) core can encapsulate hydrophobic drugs, while the hydrophilic PEO shell provides stealth properties, prolonging circulation time in the bloodstream.[12]

Table 2: Potential Functionalizations and Their Applications in Drug Delivery

| Functional Group | Property Imparted | Potential Application |

| Sulfonic Acid | Increased hydrophilicity, pH-sensitivity | Solubilization of hydrophobic drugs, pH-triggered release |

| Amine | Positive charge, bio-conjugation handle | Gene delivery, attachment of targeting ligands |

| Poly(ethylene oxide) (PEG) | Stealth properties, hydrophilicity | Prolonged circulation time, micelle formation |

| Folic Acid | Targeting moiety | Targeted delivery to cancer cells overexpressing folate receptors |

Conclusion

This compound is a versatile monomer that provides access to a rich variety of functional polymers. The ability to control the polymer architecture through ring-opening polymerization, combined with the extensive possibilities for post-polymerization modification, makes poly(this compound) and its derivatives highly attractive for researchers in materials science and drug development. The protocols and application notes provided in this guide serve as a starting point for exploring the full potential of this exciting class of polymers.

References

-

MDPI. (n.d.). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]

-

Scientia Iranica. (n.d.). Synthesis and characterization of poly(styrene-block-acrylic acid)/Fe3O4 magnetic nanocomposite using reversible. Retrieved from [Link]

-

Semantic Scholar. (2022). Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural – Morphological relative study of polyphenylene oxide and polystyrene (PS: PPO) polymer blends. Retrieved from [Link]

-

ResearchGate. (2016). Structural and Morphological Characterization of Poly (Phenylene Oxide): Poly (Styrene) Polymer B lends. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Retrieved from [Link]

-

PubMed. (2013). poly(ethylene oxide) block copolymers: From "classical" chemotherapeutic nanocarriers to active cell-response inducers. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Advanced Science News. (2018). Living Anionic Polymerization – A Powerful Method. Retrieved from [Link]

-

RSC Publishing. (n.d.). Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Applications of Poly(ethylene oxide) in Drug Delivery Systems. Retrieved from [Link]

-

SpringerLink. (2017). Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols. Retrieved from [Link]

-

NIH. (2020). Recent advances in polymeric drug delivery systems. Retrieved from [Link]

- (n.d.). ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE.

-

Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization. Retrieved from [Link]

-

NIH. (n.d.). Surface Functionalities of Polymers for Biomaterial Applications. Retrieved from [Link]

-

NIH. (n.d.). Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene. Retrieved from [Link]

-

(2007). Tutorial on Anionic Polymerization. Retrieved from [Link]

-

MDPI. (n.d.). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. Retrieved from [Link]

-

PubMed. (n.d.). Styrenic block copolymers for biomaterial and drug delivery applications. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Polystyrene Particles with Precisely Controlled Degree of Concaveness. Retrieved from [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

-

RSC Publishing. (2005). Stimuli responsive polymers for biomedical applications. Retrieved from [Link]

Sources

- 1. Living Anionic Polymerization – A Powerful Method - Advanced Science News [advancedsciencenews.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. CN105924553A - Preparing method for polyhydroxystyrene polymer with molecular weight narrowly distributed - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN1074223A - The synthetic method of polystyrene with super-high molecular weight - Google Patents [patents.google.com]

- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 9. Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimuli responsive polymers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Poly(styrene oxide)-poly(ethylene oxide) block copolymers: From "classical" chemotherapeutic nanocarriers to active cell-response inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

enantioselective synthesis of p-Phenylstyrene oxide

Application Note: High-Fidelity Enantioselective Synthesis of p-Phenylstyrene Oxide

Executive Summary & Strategic Rationale

This compound (2-(4-biphenyl)oxirane) is a critical chiral building block in the synthesis of liquid crystals, polymerization initiators, and bioactive scaffolds. While direct asymmetric epoxidation of the corresponding alkene (4-vinylbiphenyl) is possible, it often suffers from moderate enantiomeric excess (50–80% ee) due to the lack of directing groups on the styrene backbone.

For drug development applications requiring >99% ee , this guide recommends a Hydrolytic Kinetic Resolution (HKR) strategy. This approach utilizes the Jacobsen Co(salen) complex to selectively hydrolyze the undesired enantiomer of the racemic epoxide, leaving the target enantiomer in high optical purity.

This Application Note covers:

-

Synthesis of the Racemic Precursor: Efficient oxidation of 4-vinylbiphenyl.

-

Enantioselective Processing (HKR): The core protocol for achieving >99% ee.

-

Analytical Validation: Chiral HPLC methods for quantifying enantiopurity.

Workflow Visualization

The following diagram outlines the decision matrix and process flow for synthesizing high-purity this compound.

Figure 1: Strategic workflow for accessing enantiopure this compound. Route B followed by HKR is the industry standard for maximum purity.

Protocol A: Synthesis of Racemic this compound

Before performing the enantioselective resolution, a robust supply of the racemic epoxide is required.

Mechanism: Electrophilic addition of oxygen to the alkene via meta-chloroperoxybenzoic acid (mCPBA). Safety Note: mCPBA is a shock-sensitive peroxyacid. Store at 2-8°C.

Materials:

-

4-Vinylbiphenyl (10.0 g, 55.5 mmol)

-

mCPBA (77% max, 14.0 g, ~62 mmol)

-

Dichloromethane (DCM, 200 mL)

-

Sat. NaHCO₃ and Na₂SO₃ solutions.

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-vinylbiphenyl (10.0 g) in DCM (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

-

Addition: Dissolve mCPBA (14.0 g) in the remaining DCM (50 mL) and add dropwise to the reaction mixture over 30 minutes.

-

Expert Insight: this compound is less soluble than styrene oxide. Maintaining a larger solvent volume prevents precipitation of the product along with the m-chlorobenzoic acid byproduct.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) and stir overnight (12h). Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour mixture into sat. Na₂SO₃ (100 mL) to destroy excess peroxide. Stir vigorously for 20 mins. Test aqueous layer with starch-iodide paper (should remain white).

-

Workup: Wash organic layer with sat.[1] NaHCO₃ (3 x 100 mL) to remove acid byproducts. Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from minimal hot hexanes or purify via flash chromatography (SiO₂, 5% EtOAc in Hexanes).

-

Yield Target: >85% (White solid).

-

Protocol B: Hydrolytic Kinetic Resolution (HKR)

This is the core enantioselective step . We utilize the Jacobsen Co(salen) catalyst.[2] The catalyst activates the epoxide and water simultaneously, ensuring that only one enantiomer is hydrolyzed to the diol, leaving the other epoxide intact.

Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II). Pre-activation: The Co(II) precatalyst must be oxidized to the active Co(III)-OAc species using acetic acid and air.

Reagents & Equipment:

-

Racemic this compound (5.0 g, 25.5 mmol)

-

(R,R)-Co(salen) Precatalyst (0.5 mol%, 76 mg)

-

Acetic Acid (AcOH, 2 equiv. relative to catalyst)[1][2][3][4][5][6][7]

-

THF (Tetrahydrofuran, 5 mL) – Crucial for solubility of the biphenyl system.

-

Water (0.55 equiv, 252 µL)

Step-by-Step Procedure:

Phase 1: Catalyst Activation

-

Weigh (R,R)-Co(salen) (76 mg) into a 25 mL flask.

-

Add Toluene (2 mL) and Acetic Acid (14 µL).

-

Stir open to air for 1 hour. The color changes from brick red to dark brown/black, indicating formation of the Co(III)-OAc species.

-

Concentrate to dryness in vacuo to remove excess AcOH and toluene.

Phase 2: The Resolution

-

Dissolution: Dissolve racemic this compound (5.0 g) in THF (5 mL).

-

Expert Insight: Unlike liquid styrene oxide, this substrate is a solid. THF is mandatory to maintain homogeneity. Do not run neat.

-

-

Catalyst Addition: Add the activated catalyst residue to the epoxide solution. Stir to ensure complete dissolution.

-

Water Addition: Cool to 0°C. Add water (252 µL, 0.55 eq) dropwise.

-

Critical Control Point: Adding >0.55 eq water risks hydrolyzing the desired enantiomer, lowering yield. Adding <0.50 eq leaves unreacted racemate, lowering ee.

-

-

Reaction: Allow to warm to RT and stir for 18–24 hours.

-

Monitoring: Monitor reaction progress via Chiral HPLC (see Section 5). The reaction is complete when the peak area of the unwanted enantiomer is <0.5%.

Phase 3: Separation (Epoxide vs. Diol)

-

Partition: Dilute the reaction mixture with Hexanes (50 mL) and water (50 mL).

-

The Diol (hydrolyzed product) will partition into the aqueous/polar phase or precipitate.

-

The Epoxide (target) remains in the Hexane layer.

-

-

Extraction: Extract the aqueous layer with Hexanes (3 x 20 mL).

-

Drying: Combine organic layers, dry over Na₂SO₄, and concentrate.

-

Final Purification: Flash chromatography (100% Pentane to 5% EtOAc/Pentane) to remove trace catalyst and any remaining diol.

Data Summary Table:

| Parameter | Value | Notes |

| Catalyst Loading | 0.5 mol% | Can be lowered to 0.2 mol% on >10g scale |

| Solvent | THF (1 vol) | Essential for p-phenyl solubility |

| Temperature | 0°C | Controls exotherm upon water addition |

| Time | 18-24 h | Slower than simple styrene oxide |

| Theoretical Yield | 50% | Max yield for resolution is 50% |

| Target ee | >99% | Validated by HPLC |

Analytical Validation (Chiral HPLC)

Trustworthiness in asymmetric synthesis relies on accurate ee determination.

-

Column: Daicel Chiralcel OD-H or OJ-H (250 x 4.6 mm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Biphenyl chromophore is strong).

-

Retention Times (Approximate for OD-H):

-

(R)-Enantiomer: ~12.5 min

-

(S)-Enantiomer: ~15.2 min

-

Note: Inject racemic standard first to establish specific retention times for your system.

-

Mechanistic Insight (The "Why")

The HKR works via a cooperative bimetallic mechanism. Two Co-salen units are required: one activates the epoxide (acting as a Lewis acid), and the other activates the water/hydroxide (acting as a nucleophile).

Figure 2: Cooperative bimetallic mechanism of Jacobsen's HKR. The reaction kinetics are second-order in catalyst concentration, emphasizing the need for appropriate concentration (0.5–1.0 M).

References

-